molecular formula C9H9BrFNO2 B1636716 2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid CAS No. 439587-17-4

2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid

Cat. No. B1636716
CAS RN: 439587-17-4
M. Wt: 262.08 g/mol
InChI Key: MQJFVIRBPSXVRP-UHFFFAOYSA-N
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Description

“2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is an organic compound with the molecular formula C9H9BrFNO2 . It has a molecular weight of 262.08 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is InChI=1S/C9H9BrFNO2/c10-6-2-1-5 (7 (11)4-6)3-8 (12)9 (13)14/h1-2,4,8H,3,12H2, (H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is a solid compound . It has a molecular weight of 262.08 g/mol . The compound has a topological polar surface area of 63.3 Ų . It has a complexity of 215 .

Scientific Research Applications

Synthesis and Crystal Structure

Das et al. (2003) focused on the synthesis of Amino-3-fluorophenyl boronic acid, a compound related to the topic chemical, highlighting its importance in constructing glucose sensing materials and its applications in synthetic chemistry, including cross-coupling reactions and the synthesis of biologically active compounds. The study demonstrates the compound's utility in creating materials that operate at physiological pH, an essential factor for biomedical applications (Das et al., 2003).

Asymmetric Synthesis

Monclus et al. (1995) described the asymmetric synthesis of fluorinated L-tyrosine derivatives, showcasing the relevance of similar compounds in the synthesis of biologically important molecules. This research underlines the versatility of such compounds in medicinal chemistry and drug development (Monclus, Masson, & Luxen, 1995).

Fluorescent Amino Acid Development

Summerer et al. (2006) reported on genetically encoding a fluorescent amino acid for selective and efficient biosynthetic incorporation into proteins at defined sites. This advancement provides a powerful tool for studying protein structure, dynamics, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).

Vibrational and Electronic Structure Analysis

Pallavi and Tonannavar (2020) explored the vibrational and electronic structure of an unnatural 3-Amino-3-(4-fluorophenyl)propionic acid, contributing to our understanding of the compound's physical chemistry and its potential applications in materials science and pharmaceuticals (Pallavi & Tonannavar, 2020).

Safety and Hazards

The compound is associated with the GHS07 pictogram, and the signal word for it is "Warning" . Specific hazard statements and precautionary statements are not provided in the search results. As with all chemicals, it should be handled with care to avoid direct contact with skin and eyes, and it should be used under well-ventilated conditions .

properties

IUPAC Name

2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJFVIRBPSXVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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